Acetyl-(4-methylanilino)cyanamide
Description
Acetyl-(4-methylanilino)cyanamide is a synthetic organic compound combining acetylated aromatic amine and cyanamide functional groups. The compound features a 4-methylanilino group (a methyl-substituted aniline) acetylated at the nitrogen, coupled with a cyanamide moiety (-NH-C≡N). This hybrid structure may confer unique reactivity or biological activity compared to simpler analogs .
Properties
CAS No. |
191028-19-0 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.218 |
IUPAC Name |
acetyl-(4-methylanilino)cyanamide |
InChI |
InChI=1S/C10H11N3O/c1-8-3-5-10(6-4-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3 |
InChI Key |
RNOKRIRPGPLUIV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NN(C#N)C(=O)C |
Synonyms |
Acetic acid, 1-cyano-2-(4-methylphenyl)hydrazide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-(4-methylanilino)cyanamide typically involves the reaction of 4-methylaniline with acetyl cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common methods include:
Direct Reaction: Mixing 4-methylaniline with acetyl cyanide in the presence of a catalyst at room temperature.
Solvent-Free Method: Stirring 4-methylaniline with acetyl cyanide without any solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Acetyl-(4-methylanilino)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The acetyl and cyanamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted cyanamides, amines, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
Acetyl-(4-methylanilino)cyanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetyl-(4-methylanilino)cyanamide involves its interaction with specific molecular targets. The compound’s unique NCN connectivity allows it to participate in various biochemical pathways. It can act as an electrophile or nucleophile, depending on the reaction environment .
Comparison with Similar Compounds
N-(4-Aminophenyl)acetamide (4-Acetamidoaniline)
- Structure : Simplifies to an acetylated aniline derivative lacking the cyanamide group.
- Properties :
- This highlights how the cyanamide moiety in Acetyl-(4-methylanilino)cyanamide may enhance its electrophilicity or capacity for hydrogen bonding .
(2Z)-4-(4-Methylanilino)-4-Oxobut-2-enoic Acid
- Structure: Features a 4-methylanilino group conjugated with a ketone and carboxylic acid.
- Properties: Dissociation Constant: $ \text{p}K_a = 2.81 \pm 0.25 $, indicating moderate acidity suitable for acid-base titration . Solubility: Insoluble in water, likely due to hydrophobic aromatic and enone groups .
- Comparison: The carboxylic acid group in this compound contrasts with the cyanamide in this compound, suggesting divergent solubility and reactivity. The latter’s cyanamide may confer greater stability in alkaline conditions .
2-(4-Methylanilino)-3-[(4-Methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one
- Structure: A complex heterocycle with dual 4-methylanilino and imine groups.
- Properties: Molecular Formula: $ \text{C}{23}\text{H}{20}\text{N}_4\text{O} $, indicating a high molecular weight and planar aromatic system. Applications: Likely explored for pharmaceutical activity due to its pyrido-pyrimidinone core, a common scaffold in kinase inhibitors .
- Comparison: The extended aromatic system may enhance π-π stacking interactions, unlike this compound’s simpler structure. However, both compounds’ 4-methylanilino groups could influence binding to biological targets .
Calcium Cyanamide (CaCN$_2$)
- Structure: Inorganic cyanamide salt.
- Properties: Agricultural Use: Effective soil fumigant and nitrogen source, reducing anthracnose incidence in strawberries by altering soil microbiota . Hazards: Reacts with water to release toxic ammonia; causes skin irritation and respiratory issues .
- Comparison: While sharing the cyanamide group, this compound’s organic structure likely mitigates the extreme reactivity and toxicity seen in calcium cyanamide, making it safer for controlled applications .
Key Data Table: Comparative Properties of this compound and Analogs
Research Implications and Gaps
- Safety Profile: While calcium cyanamide’s hazards are well-documented, organic cyanamides like this compound require toxicity studies to confirm safer handling .
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